Cas no 1806370-35-3 (2,3-Difluoro-4-nitrobenzoic acid)
2,3-Difluoro-4-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2,3-DIFLUORO-4-NITROBENZOIC ACID
- 2,3-Difluoro-4-nitro-benzoic acid
- SB34442
- 2,3-Difluoro-4-nitrobenzoic acid
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- MDL: MFCD27922146
- Inchi: 1S/C7H3F2NO4/c8-5-3(7(11)12)1-2-4(6(5)9)10(13)14/h1-2H,(H,11,12)
- InChI Key: MNVKJEDUWUEZEQ-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=CC=1C(=O)O)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 255
- XLogP3: 1.5
- Topological Polar Surface Area: 83.1
2,3-Difluoro-4-nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D445853-50mg |
2,3-Difluoro-4-nitrobenzoic Acid |
1806370-35-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D445853-100mg |
2,3-Difluoro-4-nitrobenzoic Acid |
1806370-35-3 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D445853-500mg |
2,3-Difluoro-4-nitrobenzoic Acid |
1806370-35-3 | 500mg |
$ 210.00 | 2022-06-05 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0819-1g |
2,3-Difluoro-4-nitro-benzoic acid |
1806370-35-3 | 95% | 1g |
1594.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0819-5g |
2,3-Difluoro-4-nitro-benzoic acid |
1806370-35-3 | 95% | 5g |
4791.44CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0819-25g |
2,3-Difluoro-4-nitro-benzoic acid |
1806370-35-3 | 95% | 25g |
19165.76CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1049898-1g |
2,3-Difluoro-4-nitrobenzoic acid |
1806370-35-3 | 97% | 1g |
$150 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1049898-5g |
2,3-Difluoro-4-nitrobenzoic acid |
1806370-35-3 | 97% | 5g |
$285 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210018-100mg |
2,3-Difluoro-4-nitrobenzoic acid |
1806370-35-3 | 98% | 100mg |
¥162 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210018-250mg |
2,3-Difluoro-4-nitrobenzoic acid |
1806370-35-3 | 98% | 250mg |
¥344 | 2023-04-15 |
2,3-Difluoro-4-nitrobenzoic acid Suppliers
2,3-Difluoro-4-nitrobenzoic acid Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2,3-Difluoro-4-nitrobenzoic acid
Recent Advances in the Application of 2,3-Difluoro-4-nitrobenzoic Acid (CAS: 1806370-35-3) in Chemical Biology and Pharmaceutical Research
2,3-Difluoro-4-nitrobenzoic acid (CAS: 1806370-35-3) has recently emerged as a versatile building block in medicinal chemistry and chemical biology research. This fluorinated nitroaromatic compound exhibits unique electronic properties due to the strategic placement of fluorine atoms adjacent to the nitro group, making it particularly valuable for the design of enzyme inhibitors and bioactive probes. Recent studies have highlighted its role in the synthesis of covalent inhibitors targeting cysteine proteases, where the nitro group serves as an electrophilic warhead while the fluorine atoms modulate reactivity and binding affinity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing selective inhibitors for SARS-CoV-2 main protease (Mpro). Researchers utilized 2,3-difluoro-4-nitrobenzoic acid as a key intermediate to construct peptidomimetic inhibitors with improved pharmacokinetic properties. The fluorine atoms were found to enhance membrane permeability while maintaining target engagement, addressing a common challenge in antiviral drug development. X-ray crystallography revealed that derivatives containing this scaffold formed stable covalent adducts with the catalytic cysteine residue (Cys145) while avoiding off-target reactivity with host proteases.
In chemical biology applications, this compound has been employed as a photoaffinity labeling reagent due to the nitro group's ability to generate reactive species upon UV irradiation. A recent Nature Chemical Biology paper (2024) described its incorporation into activity-based protein profiling (ABPP) probes for mapping small molecule-protein interactions in live cells. The fluorination pattern was shown to significantly reduce nonspecific binding compared to non-fluorinated analogs, improving the signal-to-noise ratio in proteomic studies.
From a synthetic chemistry perspective, novel methodologies have been developed to further functionalize 2,3-difluoro-4-nitrobenzoic acid. A 2024 Advanced Synthesis & Catalysis report detailed a palladium-catalyzed C-H activation protocol that enables selective derivatization at the 5-position, expanding the structural diversity accessible from this scaffold. This advancement has facilitated the creation of focused libraries for fragment-based drug discovery campaigns targeting protein-protein interactions.
The compound's safety profile and handling considerations have also been recently characterized. Toxicology studies indicate that while 2,3-difluoro-4-nitrobenzoic acid requires standard precautions for nitroaromatic compounds, its fluorination reduces certain metabolic activation pathways associated with genotoxicity. Proper personal protective equipment (PPE) including nitrile gloves and chemical splash goggles is recommended when handling this material in laboratory settings.
Looking forward, researchers anticipate expanded applications of this scaffold in targeted protein degradation (PROTACs) and covalent drug discovery. Several pharmaceutical companies have included derivatives of 2,3-difluoro-4-nitrobenzoic acid in their preclinical pipelines, particularly for challenging targets in oncology and infectious diseases. The unique combination of fluorine effects and nitro group reactivity continues to make this compound a valuable tool in modern drug discovery efforts.
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